2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride
Description
2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride is a bicyclic heterocyclic compound characterized by a fused cycloheptane-pyrimidinone core and a piperazine substituent. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications. While its exact pharmacological target remains unspecified in the available literature, structural analogs in the same class (e.g., 4H-pyrido[1,2-a]pyrimidin-4-one derivatives) are frequently explored for kinase inhibition or receptor modulation .
Key structural features include:
- Cyclohepta[d]pyrimidin-4-one core: A seven-membered ring fused to a pyrimidinone, providing conformational flexibility compared to smaller-ring analogs.
- Piperazine substituent: A secondary amine-rich moiety at position 2, which may influence hydrogen bonding and bioavailability.
- Dihydrochloride salt: Improves aqueous solubility, critical for formulation and bioavailability .
Properties
IUPAC Name |
2-piperazin-1-yl-3,5,6,7,8,9-hexahydrocyclohepta[d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O.2ClH/c18-12-10-4-2-1-3-5-11(10)15-13(16-12)17-8-6-14-7-9-17;;/h14H,1-9H2,(H,15,16,18);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSRDECPGEUYALG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(NC2=O)N3CCNCC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate diamine derivatives with sulfonium salts under basic conditions . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps typically include recrystallization and chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. It may act as an antagonist or agonist at specific receptors, including:
- α2-Adrenergic receptors , where it has shown potential to inhibit receptor activity.
Anticancer Research
Recent studies have highlighted the compound's cytotoxic properties against various cancer cell lines. The presence of the piperazine moiety enhances its interaction with biological targets, making it a promising scaffold for developing novel anticancer agents. Notably:
- It has been tested for activity against herpes simplex virus (HSV) replication and showed significant inhibition.
Biological Research
The compound is valuable for studying interactions with biological targets such as enzymes and receptors. It facilitates the exploration of:
- Enzyme inhibition , particularly in pathways relevant to metabolic disorders.
- Receptor binding studies , which can elucidate mechanisms of action and therapeutic potential.
Industrial Applications
In the industrial sector, this compound is utilized in synthesizing specialty chemicals and materials due to its unique properties. Applications include:
- Production of polymers and other advanced materials.
- Development of chemical libraries for drug discovery.
Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of various piperazine derivatives, including 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride against cancer cell lines. The findings indicated that this compound exhibited significant antiproliferative activity compared to standard chemotherapeutics.
Study 2: Antiviral Properties
Another investigation focused on the antiviral potential of the compound against HSV. The results demonstrated that it effectively inhibited viral replication through mechanisms involving receptor interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity. For instance, it can act as an antagonist at the α2-adrenergic receptor, inhibiting its activity . This interaction can modulate neurotransmitter release and influence various physiological processes.
Comparison with Similar Compounds
Pyrido[1,2-a]pyrimidin-4-one Derivatives
Compounds like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one () share the pyrimidinone core but replace the cycloheptane ring with a pyridine ring. Piperazine variants in these derivatives (e.g., 4-methylpiperazinyl, 3,5-dimethylpiperazinyl) demonstrate how substituent bulkiness impacts solubility and receptor interactions .
Pyrazino[1,2-a]pyrimidin-4-one Derivatives
Examples from , such as 7-(4-methylpiperazin-1-yl)-4H-pyrazino[1,2-a]pyrimidin-4-one, feature a pyrazine ring fused to pyrimidinone.
Substituent Modifications
Piperazine Derivatives
*Note: Molecular weight estimated based on analogs in (e.g., pyridinyl analogs with MW 255–388).
Aromatic and Heteroaromatic Substituents
The target compound lacks aromatic substituents on the core, unlike 2-(3,4-dimethoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one (), which incorporates a methoxy-substituted phenyl group. Aromatic groups may enhance π-π stacking with hydrophobic protein pockets but could increase metabolic instability .
Pharmacological and Physicochemical Considerations
Solubility and Salt Forms
The dihydrochloride salt of the target compound distinguishes it from neutral analogs like 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (). Salt formation typically lowers logP values, improving aqueous solubility—critical for oral bioavailability. For example, Imp. C(BP) dihydrochloride () shares this salt-enhanced solubility profile .
Stability and Degradation
Piperazine-containing compounds are prone to oxidative degradation. However, the cyclohepta[d]pyrimidin-4-one core may confer greater stability compared to pyrido or pyrazino analogs due to reduced ring strain .
Biological Activity
2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride (CAS No. 2137960-05-3) is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperazine moiety fused to a cycloheptapyrimidine structure, which may contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of approximately 301.23 g/mol. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N3O2·2HCl |
| Molecular Weight | 301.23 g/mol |
| CAS Number | 2137960-05-3 |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Notably:
- GABA Receptor Interaction : This compound acts as an antagonist at the GABA-A receptor, which may influence inhibitory neurotransmission in the central nervous system .
- Adrenergic Receptor Modulation : It has been reported to interact with α2-adrenergic receptors, potentially affecting adrenergic signaling pathways .
Antimicrobial Activity
Recent studies have indicated that derivatives of piperazine compounds exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The compound demonstrated promising activity against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated against Staphylococcus aureus and Escherichia coli, showing effective inhibition .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 2.5 |
| Escherichia coli | 5.0 |
Anti-inflammatory Effects
Research has shown that piperazine derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example:
- Cytokine Inhibition : In a study screening various piperazine compounds, some exhibited up to 87% inhibition of TNF-α at concentrations as low as 10 μM .
Case Studies
- Case Study on Antimicrobial Efficacy :
- Anti-inflammatory Activity :
Q & A
Q. How can researchers optimize the synthesis yield of 2-(Piperazin-1-yl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[d]pyrimidin-4-one dihydrochloride?
- Methodological Answer : Optimize reaction conditions (solvent, temperature, stoichiometry) using stepwise adjustments. For example, highlights the use of trifluoroacetic acid in methylene chloride for analogous piperazine derivatives, suggesting acid-mediated deprotection steps may improve yields . Monitor intermediates via TLC (e.g., Kieselgel with CH₂Cl₂/EtOH = 9:1) to track reaction progress.
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Methodological Answer : Use HPLC with UV detection (e.g., C18 columns) and buffer systems like ammonium acetate (pH 6.5) for separation, as described in pharmacopeial methods for structurally related pyrimidinones . Couple with mass spectrometry (LC-MS) to identify impurities such as dehalogenated byproducts or incomplete piperazine substitution .
Q. What safety protocols are critical during handling?
Q. How can structural elucidation be performed for this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm cycloheptane and pyrimidinone moieties. IR spectroscopy can validate carbonyl (C=O) and amine (N-H) groups. Compare with spectral data from analogous compounds, such as imidazo[4,5-d]pyridazin-4-ones in .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) targeting receptors like serotonin or dopamine transporters, leveraging the piperazine moiety’s flexibility. Use density functional theory (DFT) to calculate electron distribution in the pyrimidinone ring, which influences binding affinity . Validate predictions with SAR studies on substituents at the cycloheptane position.
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., cell lines, incubation time). For example, note variability in fluoro-benzisoxazolyl derivatives’ efficacy due to stereochemistry; apply chiral HPLC to isolate enantiomers and test individually . Use statistical tools (ANOVA) to assess significance of outliers.
Q. What strategies improve stability in aqueous formulations for in vivo studies?
- Methodological Answer : Formulate with cyclodextrins or PEGylated carriers to enhance solubility, as seen in for imidazo-pyridazinones . Conduct accelerated stability studies (40°C/75% RH) over 4 weeks, monitoring degradation via HPLC. Adjust pH to 3–5 to minimize hydrolysis of the dihydrochloride salt.
Q. How can researchers elucidate the mechanism of action in complex biological systems?
- Methodological Answer : Use CRISPR-Cas9 knockout models to identify target pathways. For example, suggests piperazine derivatives interact with GPCRs; apply calcium flux assays or β-arrestin recruitment assays . Combine with transcriptomics (RNA-seq) to map downstream gene expression changes.
Theoretical and Methodological Frameworks
Q. How to integrate this compound into a drug discovery pipeline aligned with QbD principles?
- Methodological Answer : Define critical quality attributes (CQAs) like solubility and particle size. Use risk assessment tools (Ishikawa diagrams) to prioritize synthesis parameters. Reference ’s emphasis on linking research to conceptual frameworks, such as receptor theory, to guide assay selection .
Q. What in vitro/in vivo correlation (IVIVC) models are suitable for pharmacokinetic studies?
- Methodological Answer :
Employ compartmental modeling (e.g., NONMEM) with data from Caco-2 permeability assays and rodent PK studies. Adjust for the compound’s logP (predicted ~2.5) and plasma protein binding, as seen in ’s pyrimido-pyrimidinone analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
